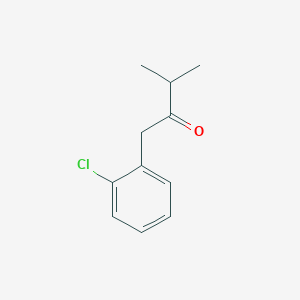

1-(2-Chlorophenyl)-3-methylbutan-2-one

Description

1-(2-Chlorophenyl)-3-methylbutan-2-one is a substituted aromatic ketone featuring a chlorinated phenyl group at the ortho position and a branched alkyl chain.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-8(2)11(13)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEQMIRPOVQCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps:

-

Formation of the Grignard Reagent :

2-Chlorophenylmagnesium bromide is prepared by reacting 2-chlorobromobenzene with magnesium in anhydrous diethyl ether. -

Nucleophilic Addition to a Ketone :

The Grignard reagent reacts with 3-methylbutan-2-one, yielding a tertiary alcohol intermediate. For example: -

Oxidation to the Target Ketone :

Tertiary alcohols are resistant to oxidation under standard conditions, necessitating alternative strategies. One approach involves dehydrogenation using a copper(I) catalyst under high-temperature conditions. For instance, heating the alcohol with CuCl at 200–250°C could facilitate the elimination of water, forming the desired ketone.

Key Parameters:

-

Temperature : 0–5°C during Grignard formation to prevent side reactions.

-

Catalyst : Copper(I) halide complexes enhance selectivity during dehydrogenation.

-

Solvent : Anhydrous ether or hydrocarbons to stabilize reactive intermediates.

Catalytic Isomerization of Chlorinated Alkenes

The isomerization of chlorinated alkenes, as demonstrated in the synthesis of 1-chloro-3-methyl-2-butene, provides a framework for reorganizing carbon skeletons to access the target ketone.

Reaction Mechanism:

-

Hydrochlorination of Isoprene :

Isoprene reacts with hydrogen chloride in the presence of a copper(I) chloride-trialkyl phosphite catalyst, forming a mixture of chlorinated alkenes. -

Isomerization :

The intermediate alkenes undergo thermal or catalytic isomerization. For example, equilibration at 10–30°C for 0.5–10 days shifts the product distribution toward thermodynamically favored isomers. -

Oxidative Functionalization :

Ozonolysis or catalytic oxidation of the chlorinated alkene could introduce the ketone moiety. For instance, ozonolysis followed by reductive workup might yield 1-(2-chlorophenyl)-3-methylbutan-2-one, though this pathway requires empirical validation.

Industrial Considerations:

-

Continuous Flow Systems : Improve yield and safety by maintaining consistent reaction conditions.

-

Catalyst Recycling : Copper-phosphite complexes remain active for multiple cycles, reducing production costs.

While Friedel-Crafts acylation is typically limited to activated aromatic rings, modified conditions might enable the direct introduction of an acyl group to 2-chlorobenzene. This method draws indirect parallels to the synthesis of 1-(4-chlorophenyl)-3-methylbutan-2-one, where aluminum chloride catalyzes the acylation.

Adaptation for 2-Chloro Substitution:

-

Acyl Chloride Preparation :

3-Methylbutanoyl chloride is synthesized from 3-methylbutanoic acid using thionyl chloride. -

Electrophilic Aromatic Substitution :

Reacting 2-chlorobenzene with the acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at low temperatures:

Challenges and Solutions:

-

Deactivated Aromatic Ring : The electron-withdrawing chlorine group reduces reactivity. Using nitrosonium tetrafluoroborate (NOBF₄) as a co-catalyst may enhance electrophilicity.

-

Side Reactions : Competing alkylation is minimized by employing a large excess of benzene derivative.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Insights

Industrial synthesis prioritizes cost-efficiency and safety, often employing continuous flow reactors and catalyst recycling. For example, the isomerization stage in chlorinated alkene production uses layered separation to recover hydrochloric acid, which is reused in subsequent batches. Similar principles could apply to the target ketone:

-

Catalyst Design : Copper(I)-phosphite complexes stabilize intermediates and reduce byproduct formation.

-

Temperature Control : Reactions conducted at -5°C to +5°C minimize isoprene losses while maintaining sufficient reaction rates.

-

Distillation Purification : Vacuum distillation at 50°C and 120 mbar achieves >94% purity for structurally related compounds .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-methylbutan-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Ketone Position: The 2-one position in the target compound introduces branching (3-methylbutyl chain), which could alter solubility and boiling/melting points compared to linear-chain analogs like 1-(2-chlorophenyl)ethanone .

Physicochemical Properties

Available data from related compounds suggest trends:

Notes:

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 1-(2-Chlorophenyl)-3-methylbutan-2-one in academic research?

A1. The synthesis typically involves Friedel-Crafts acylation of 2-chlorobenzene with 3-methylbutanoyl chloride. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .

- Reaction temperature : Maintaining temperatures between 0–5°C to minimize side reactions like polyacylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to the compound’s tendency to co-elute with byproducts. Validate purity via HPLC (≥95%) and GC-MS .

Advanced Synthesis Challenges

Q. Q2. How can regioselectivity challenges in the Friedel-Crafts acylation step be addressed for this compound?

A2. Regioselectivity is influenced by steric and electronic effects:

- Substituent positioning : The 2-chlorophenyl group directs acylation to the para position via electron-withdrawing effects. Computational modeling (DFT) predicts charge distribution to guide reaction conditions .

- Alternative catalysts : FeCl₃ or ZnCl₂ may reduce over-acylation compared to AlCl₃. Monitor reaction progress in real-time using in-situ FTIR to detect intermediate species .

Basic Spectroscopic Characterization

Q. Q3. What spectroscopic techniques are essential for confirming the structure of this compound?

A3. A multi-technique approach is required:

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 7.4–7.6 (aromatic protons), δ 2.8–3.1 (keto-methyl group). ¹³C NMR confirms the carbonyl carbon at ~208 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

- Mass spectrometry : Molecular ion peak at m/z 196 (C₁₁H₁₁ClO) with fragmentation patterns matching expected derivatives .

Advanced Data Interpretation

Q. Q4. How can researchers resolve conflicting NMR data for this compound derivatives?

A4. Contradictions often arise from dynamic processes or impurities:

- Variable-temperature NMR : Identify rotameric equilibria or tautomerism in derivatives (e.g., enol-keto forms) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions.

- X-ray crystallography : Resolve ambiguities by comparing experimental data (e.g., Acta Crystallographica reports for analogous structures) .

Biological Activity Screening

Q. Q5. What methodologies are recommended for initial biological activity screening of this compound?

A5. Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors, given structural similarities to psychoactive phenylketones .

Mechanistic Studies

Q. Q6. How can researchers investigate the metabolic stability of this compound in vitro?

A6. Use hepatocyte microsomal incubations:

- LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylation at the methyl group or chlorophenyl ring) .

- Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Stability and Degradation

Q. Q7. What protocols mitigate degradation of this compound during long-term storage?

A7. Degradation is accelerated by light and humidity:

- Storage : Argon-purged vials at –20°C, with desiccants (silica gel).

- Stability monitoring : Periodic HPLC analysis to detect hydrolysis products (e.g., carboxylic acid derivatives) .

Advanced Data Contradictions

Q. Q8. How should researchers address contradictory results in pharmacological studies of this compound?

A8. Common issues include batch variability or assay interference:

- Replicate studies : Use ≥3 independent syntheses to rule out impurity effects.

- Orthogonal assays : Cross-validate cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) .

- Control for solvent artifacts : DMSO concentrations >0.1% may alter cell viability readings .

Computational Modeling

Q. Q9. What computational tools predict the interaction of this compound with biological targets?

A9. Molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target selection : Prioritize receptors with known affinity for chlorinated phenylketones (e.g., NMDA or σ receptors) .

- Ligand preparation : Optimize protonation states at physiological pH using MarvinSketch .

Safety and Handling

Q. Q10. What safety protocols are critical for handling this compound in the lab?

A10.

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to volatile organic byproducts.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.